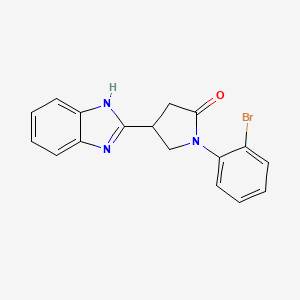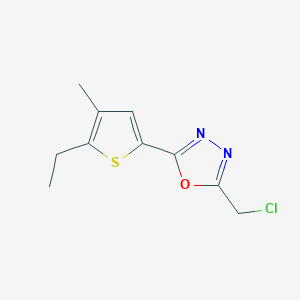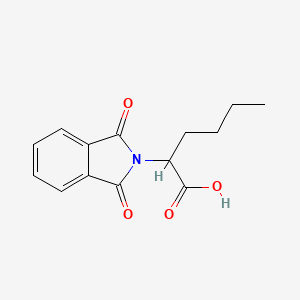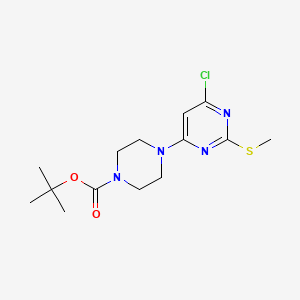
N-(4-chlorophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine, commonly known as CEMT, is a compound used in a variety of scientific research applications. It is a highly reactive compound, making it an ideal choice for a wide range of experiments. CEMT is also known to be a very effective tool for studying the biochemical and physiological effects of various compounds.
Applications De Recherche Scientifique
1. Biological Activity
- N-(4-chlorophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine and its derivatives have been synthesized and tested for various biological activities. A study by Jian (2007) reported the synthesis of novel imine derivatives containing thiazole and triazole rings, showing promising fungicidal activity against P. piricola at a concentration of 50 mg/L (Jian, 2007).
- Singh et al. (2014) explored imines with a 4-chlorophenyl group, demonstrating significant antifungal and antitumor activities (Singh, Al-Kahraman, Mpadi, & Yasinzai, 2014).
2. Chemical Structure and Charge Delocalization
- Childs, Shaw, and Lock (1989) investigated the crystal structures of related imines, providing insights into their geometric and bond length properties, which are useful for understanding the molecular behavior of these compounds (Childs, Shaw, & Lock, 1989).
3. Antitubercular Activity
- Pattan et al. (2006) synthesized derivatives of this compound and tested them for antitubercular activity. Their study showed moderate to promising results against the H37Rv strain (Pattan, Reddy, Manvi, Desai, & Bhat, 2006).
4. Electrochemical and Optical Studies
- Bogdanowicz et al. (2020) conducted electrochemical and optical studies on imines, revealing insights into their band gap and electron density distribution, which are crucial for applications in organic electronics (Bogdanowicz et al., 2020).
5. Corrosion Inhibition
- A 2019 study by Chugh et al. investigated N-(benzo[d]thiazole-2-yl)-1-phenylethan-1-imines for their effectiveness in inhibiting corrosion in mild steel. They found these inhibitors to be highly efficient in acidic media, demonstrating their potential industrial applications (Chugh, Singh, Thakur, Pani, Pandey, Lgaz, Chung, & Ebenso, 2019).
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-ethyl-4-methyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2S/c1-3-15-9(2)8-16-12(15)14-11-6-4-10(13)5-7-11/h4-8H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZWMMKRZSTTNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NC2=CC=C(C=C2)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-Methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide](/img/structure/B2409968.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-isopropyloxalamide](/img/structure/B2409971.png)

![2-[2-(Propan-2-yl)phenoxy]benzonitrile](/img/structure/B2409974.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzenecarbaldehyde](/img/structure/B2409975.png)
![2-({3-[4-(2,5-dimethylphenyl)piperazin-1-yl]pyrazin-2-yl}thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2409976.png)
![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)propanamide](/img/structure/B2409977.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2409981.png)

![(Z)-1-benzyl-3-(((3-fluoro-4-methylphenyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2409984.png)

